molecular formula C19H19ClN4O B6447311 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2549052-94-8

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Cat. No. B6447311
CAS RN: 2549052-94-8
M. Wt: 354.8 g/mol
InChI Key: ACMHZDGTCDIPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. This compound has been found to have a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied and documented.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been studied for its potential applications in the medical and scientific fields. For example, it has been studied for its potential use as an anti-inflammatory agent, as well as a potential drug for the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential applications in the field of organic chemistry, as a reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is not yet fully understood. However, it is believed to involve the interaction of the compound with various enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been found to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory effects, as well as neuroprotective effects. Additionally, it has been found to have antioxidant effects, and it has been shown to inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be purified by column chromatography. Additionally, it has a variety of biochemical and physiological effects, which makes it useful for studying the mechanisms of action of various compounds. However, it is also relatively expensive, and its effects can vary depending on the concentration and the experimental conditions.

Future Directions

There are a number of potential future directions for the study of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline. These include further studies of its mechanisms of action, its potential applications in the medical and scientific fields, and its potential use as a reagent for the synthesis of other compounds. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis, and to explore its potential use in drug delivery systems.

Synthesis Methods

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be synthesized by a multi-step process involving the reaction of 3-chloropyridine with methyl piperidine, followed by a reaction with quinoxaline. The reaction of 3-chloropyridine with methyl piperidine is a nucleophilic substitution reaction, while the reaction with quinoxaline is a Friedel-Crafts alkylation reaction. The resulting compound is then purified by column chromatography to yield the desired product.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-15-11-21-8-5-18(15)25-13-14-6-9-24(10-7-14)19-12-22-16-3-1-2-4-17(16)23-19/h1-5,8,11-12,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMHZDGTCDIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

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